N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenylacetamide moiety
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-13-22(14-12-16)26(24,25)19-9-7-18(8-10-19)21-20(23)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
InChI Key |
NYIDRMNVWWXQDA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits similar analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its anti-inflammatory properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Studied for its potential therapeutic effects.
Uniqueness
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and sulfonyl group makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
